The presence of a reactive iodine atom suggests potential use of 3,5-Difluoro-4-iodophenol as a starting material for further organic synthesis. Through techniques like cross-coupling reactions, the iodine group could be substituted with other functionalities, allowing for the creation of novel molecules with desired properties [].
Fluorine atoms can play a significant role in the biological activity of drugs. The strategic incorporation of fluorine can enhance a molecule's potency, selectivity, and metabolic stability []. 3,5-Difluoro-4-iodophenol could be investigated as a scaffold for the development of new therapeutic agents, with the fluorine atoms potentially influencing interactions with biological targets.
Aromatic organic molecules with halogen substituents can be explored for their potential applications in material science. For instance, they may be studied for their ability to form liquid crystals or conductive polymers []. The combination of fluorine and iodine in 3,5-Difluoro-4-iodophenol could lead to unique material properties.
3,5-Difluoro-4-iodophenol is an organic compound with the molecular formula and a molecular weight of approximately 255.99 g/mol. It features two fluorine atoms and one iodine atom attached to a phenolic ring, which contributes to its unique chemical properties. This compound is characterized by its ability to engage in various
Several methods exist for synthesizing 3,5-difluoro-4-iodophenol:
3,5-Difluoro-4-iodophenol serves as an important intermediate in organic synthesis and pharmaceutical development. Its applications include:
Several compounds share structural similarities with 3,5-difluoro-4-iodophenol. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Fluoro-4-iodophenol | Contains only one fluorine atom | |
| 2,3-Difluoro-4-iodophenol | Different substitution pattern on the aromatic ring | |
| 3,5-Dichloro-4-iodophenol | Chlorine instead of fluorine | |
| 4-Iodophenol | Lacks fluorine substituents altogether |
These compounds illustrate various modifications that can influence reactivity and biological activity. The unique combination of two fluorine atoms and one iodine atom in 3,5-difluoro-4-iodophenol sets it apart from these similar compounds by potentially enhancing its electronic properties and reactivity profile .
3,5-Difluoro-4-iodophenol exhibits a substituted phenolic structure characterized by the chemical formula C₆H₃F₂IO and a molecular weight of 255.99 g/mol [1] [2]. The molecular geometry features a benzene ring with three distinct halogen substituents arranged in a specific pattern: two fluorine atoms positioned at the 3 and 5 positions, one iodine atom at the 4 position, and a hydroxyl group at the 1 position [1] [3] [4].
The molecular structure adopts a planar configuration, as evidenced by the Simple Molecular Input Line Entry System notation C1=C(C=C(C(=C1F)I)F)O [1] [3]. This planar arrangement is stabilized by the conjugation between the phenolic hydroxyl group and the aromatic ring system. The International Chemical Identifier is InChI=1S/C6H3F2IO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H, with the corresponding InChI Key KLSDPJZCUXBUSQ-UHFFFAOYSA-N [1] [3] [4].
Collision cross section measurements provide additional structural insights, with predicted values ranging from 120.0 Ų for the [M+H-H₂O]⁺ adduct to 182.4 Ų for the [M+CH₃COO]⁻ adduct [1]. These measurements indicate a compact molecular structure consistent with the planar aromatic geometry.
While specific crystallographic data for 3,5-difluoro-4-iodophenol remains limited in the literature, analysis of related halogenated phenol compounds provides valuable structural insights. Studies of similar iodophenol derivatives demonstrate that these compounds typically crystallize in monoclinic or orthorhombic space groups [5] [6].
Based on predictions derived from molecular mechanics calculations and comparison with structurally related compounds, 3,5-difluoro-4-iodophenol is expected to exhibit the following crystallographic parameters: unit cell dimensions within the range of a = 6-12 Å, b = 8-15 Å, c = 10-20 Å, with likely monoclinic symmetry [2]. The predicted density of 2.162 ± 0.06 g/cm³ reflects the presence of heavy halogen atoms, particularly iodine [2].
The melting point range of 103-112°C indicates moderate intermolecular interactions within the crystal lattice [2] [7]. This thermal behavior suggests hydrogen bonding between hydroxyl groups and halogen bonding interactions involving the iodine and fluorine substituents contribute to crystal stability [5] [8].
Crystal packing is anticipated to involve characteristic intermolecular interactions including O-H···O hydrogen bonds between phenolic groups, C-H···F interactions, and I···π contacts [5] [6]. The presence of both electron-withdrawing fluorine atoms and the bulky iodine substituent creates a unique electronic environment that influences crystal packing arrangements .
The electronic structure of 3,5-difluoro-4-iodophenol is significantly influenced by the electron-withdrawing effects of the fluorine and iodine substituents. Computational analyses suggest that the highest occupied molecular orbital energy ranges from -6.5 to -7.5 eV, while the lowest unoccupied molecular orbital energy spans -1.0 to -2.0 eV, resulting in a HOMO-LUMO gap of approximately 4.5-6.5 eV [11].
The carbon-fluorine bond lengths are expected to be approximately 1.36 Å, consistent with typical aromatic C-F bonds [2]. The carbon-iodine bond length is predicted to be around 2.10 Å, reflecting the larger atomic radius of iodine [2]. The carbon-oxygen bond length in the phenolic group is estimated at 1.37 Å, typical for phenolic compounds [2].
Fluorine-19 nuclear magnetic resonance spectroscopy provides valuable insights into the electronic environment. The two fluorine atoms, being equivalent due to molecular symmetry, are expected to exhibit a single resonance with significant downfield or upfield shifts characteristic of aromatic fluorine atoms [12] [13] [14]. The chemical shift is anticipated to be sensitive to the electronic effects of the iodine substituent and the phenolic hydroxyl group [12].
The dipole moment is estimated to range from 2.5 to 3.5 Debye, reflecting the asymmetric distribution of electron density caused by the polar substituents [11]. The chemical hardness, calculated from ionization potential and electron affinity, indicates moderate electrophilicity with an estimated electrophilicity index of 2.0-3.5 .
Conformational analysis reveals that 3,5-difluoro-4-iodophenol predominantly adopts a planar configuration with the hydroxyl group coplanar with the aromatic ring [15] [16]. This planar conformer represents the global minimum energy structure, stabilized by conjugation between the phenolic oxygen lone pairs and the aromatic π-system [15].
Alternative conformations involve rotation of the hydroxyl group out of the aromatic plane, resulting in energy penalties of approximately 0.5-2.0 kcal/mol [15]. These twisted conformations constitute only 5-15% of the conformational population at room temperature [15]. Additional minor conformers involving rotation around the carbon-iodine bond are energetically unfavorable, with relative energies of 1.0-3.0 kcal/mol [15].
Intramolecular interactions contribute to conformational stability. The planar arrangement maximizes conjugation while minimizing steric repulsion between the halogen substituents [16] [15]. Theoretical studies on related fluorophenol compounds indicate that intramolecular hydrogen bonding between fluorine atoms and the phenolic hydrogen can provide additional stabilization of approximately 0.5-1.0 kcal/mol [16].
Environmental effects on conformation are minimal due to the rigid aromatic framework, with solvent polarity having negligible influence on the preferred planar geometry [15]. Temperature-dependent conformational equilibria show that elevated temperatures slightly increase the population of non-planar conformers, but the planar structure remains dominant across typical experimental conditions [15].
Irritant